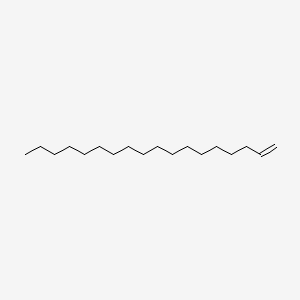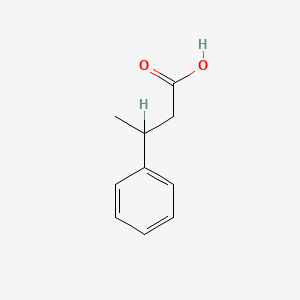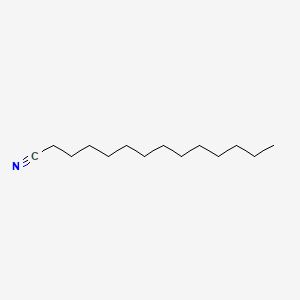
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is a chemical compound with the molecular formula C19H34O3. It is a methyl ester derivative of 9-octadecenoic acid, featuring a keto group at the 12th carbon position. This compound is part of the broader class of fatty acid methyl esters, which are commonly used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- typically involves the esterification of 9-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-70°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
Feedstock: 9-octadecenoic acid and methanol
Catalyst: Acidic ion-exchange resins
Temperature: 60-80°C
Pressure: 1-2 atm
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkoxides or amines in the presence of a base.
Major Products
Oxidation: 9-Octadecenoic acid, 12-carboxylic acid, methyl ester.
Reduction: 9-Octadecenoic acid, 12-hydroxy-, methyl ester.
Substitution: Various alkyl or amino derivatives of the ester.
Applications De Recherche Scientifique
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism by which 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- exerts its effects involves interactions with various molecular targets and pathways:
Lipid Metabolism: It can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit enzymes involved in fatty acid oxidation, leading to altered metabolic pathways.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Octadecenoic acid, methyl ester (Oleic acid, methyl ester)
- 9,12-Octadecadienoic acid, methyl ester (Linoleic acid, methyl ester)
- 9-Octadecenoic acid, 12-hydroxy-, methyl ester (Ricinoleic acid, methyl ester)
Uniqueness
9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is unique due to the presence of the keto group at the 12th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
methyl (Z)-12-oxooctadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHDXIHMQRKSX-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














